molecular formula C19H18N4OS B2447408 N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 440334-27-0

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Numéro de catalogue: B2447408
Numéro CAS: 440334-27-0
Poids moléculaire: 350.44
Clé InChI: BFPZBHHHJPOVPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(prop-2-en-1-yl)aniline with 2-sulfanylidene derivatives of quinazolinones. The synthetic pathway emphasizes the importance of the sulfanylidene moiety in enhancing biological activity.

Antiviral Activity

Recent studies have shown that derivatives of quinazolinone exhibit significant antiviral properties, particularly against hepatitis C virus (HCV). For instance, a related compound demonstrated an EC50 value of 0.984 µM against HCV GT1b, indicating strong antiviral potential . The structural similarity suggests that this compound may exhibit comparable activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays indicated that related compounds possess cytotoxic effects against various cancer cell lines, including leukemia cells. For example, certain derivatives showed IC50 values in the micromolar range against leukemia KG-1 cells . This suggests that this compound could potentially inhibit tumor growth.

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in cancer biology. Compounds with similar structures have shown selective inhibition against DNMT3A with EC50 values around 0.9 µM . This positions this compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Effects : The presence of specific functional groups can enhance or diminish biological efficacy.
  • Conformation : The three-dimensional arrangement affects interaction with biological targets.

Table 1 summarizes the biological activities and corresponding EC50/IC50 values of related compounds:

Compound NameBiological ActivityEC50/IC50 Value (µM)
Compound AAntiviral0.984
Compound BAnticancer0.9
Compound CDNMT Inhibition15

Study on Antiviral Properties

A study published in December 2022 reported on a series of quinazolinone derivatives, including those structurally related to this compound. The results showed promising antiviral activity against HCV, establishing a foundation for further exploration into this compound's potential as an antiviral agent .

Study on Cancer Cell Lines

Another investigation explored the cytotoxic effects of similar benzamide derivatives on leukemia cell lines. The findings indicated significant cytotoxicity at low concentrations, suggesting that modifications to the benzamide structure could enhance efficacy against cancer cells .

Propriétés

IUPAC Name

N-prop-2-enyl-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-2-11-20-18(24)14-9-7-13(8-10-14)12-21-17-15-5-3-4-6-16(15)22-19(25)23-17/h2-10,15H,1,11-12H2,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGGNLDXAXYYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN=C2C3C=CC=CC3=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.